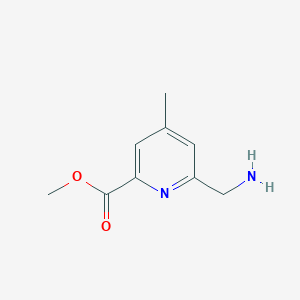
2-Bromo-3-tert-butyl-5-cyclopropoxypyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Bromo-3-tert-butyl-5-cyclopropoxypyridine is an organic compound that belongs to the class of halogenated pyridines This compound is characterized by the presence of a bromine atom at the second position, a tert-butyl group at the third position, and a cyclopropoxy group at the fifth position of the pyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-3-tert-butyl-5-cyclopropoxypyridine can be achieved through several synthetic routes. One common method involves the bromination of 3-tert-butyl-5-cyclopropoxypyridine using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions. The reaction is typically carried out in an inert solvent like dichloromethane at low temperatures to ensure selective bromination at the desired position.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors to ensure efficient and consistent production. The use of automated systems and advanced monitoring techniques helps in maintaining the desired reaction conditions and product quality.
Análisis De Reacciones Químicas
Types of Reactions
2-Bromo-3-tert-butyl-5-cyclopropoxypyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can undergo oxidation to form corresponding pyridine N-oxides.
Reduction Reactions: The bromine atom can be reduced to form the corresponding hydrogenated pyridine derivative.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium amide, thiourea, and sodium alkoxide. These reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or ethanol.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in aprotic solvents like tetrahydrofuran (THF).
Major Products Formed
Substitution Reactions: Products include various substituted pyridines depending on the nucleophile used.
Oxidation Reactions: Pyridine N-oxides are the major products.
Reduction Reactions: Hydrogenated pyridine derivatives are formed.
Aplicaciones Científicas De Investigación
2-Bromo-3-tert-butyl-5-cyclopropoxypyridine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and in the study of reaction mechanisms.
Biology: The compound can be used in the development of bioactive molecules and as a probe in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 2-Bromo-3-tert-butyl-5-cyclopropoxypyridine involves its interaction with specific molecular targets and pathways. The bromine atom and the tert-butyl group play crucial roles in determining the compound’s reactivity and selectivity in various chemical reactions. The cyclopropoxy group can influence the compound’s steric and electronic properties, affecting its binding affinity and activity in biological systems.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Bromo-3-tert-butylpyridine
- 3-tert-Butyl-5-cyclopropoxypyridine
- 2-Bromo-5-cyclopropoxypyridine
Uniqueness
2-Bromo-3-tert-butyl-5-cyclopropoxypyridine is unique due to the presence of both the tert-butyl and cyclopropoxy groups on the pyridine ring. This combination of substituents imparts distinct steric and electronic properties to the compound, making it a valuable intermediate in organic synthesis and a potential candidate for various scientific research applications.
Propiedades
Fórmula molecular |
C12H16BrNO |
|---|---|
Peso molecular |
270.17 g/mol |
Nombre IUPAC |
2-bromo-3-tert-butyl-5-cyclopropyloxypyridine |
InChI |
InChI=1S/C12H16BrNO/c1-12(2,3)10-6-9(7-14-11(10)13)15-8-4-5-8/h6-8H,4-5H2,1-3H3 |
Clave InChI |
YDJCMNSHONYZCH-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1=C(N=CC(=C1)OC2CC2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-Fluoro-3,4-dihydro-2H-spiro[isoquinoline-1,3'-oxetane]](/img/structure/B14847715.png)











![1-(2-(5-Fluoro-1H-benzo[D]imidazol-2-YL)ethyl)guanidine](/img/structure/B14847791.png)
